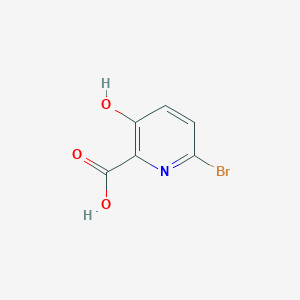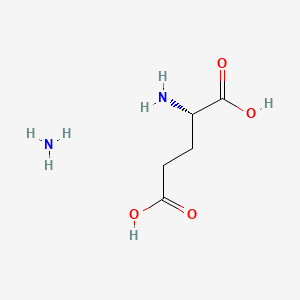
5-Bromo-N4-ethylpyridine-3,4-diamine
Descripción general
Descripción
5-Bromo-N4-ethylpyridine-3,4-diamine, also known as N,N-diethyl-5-bromopyridine-3,4-diamine, is an organic compound that is widely used in scientific research. It is a colorless, water-soluble solid that is used as a precursor for the synthesis of various organic compounds. It is also used in organic synthesis as a source of nitrogen and bromide. This compound has many applications in the laboratory and is used for a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
5-Bromo-N4-ethylpyridine-3,4-diamine and its derivatives have been extensively studied for their chemical properties and reactions. For instance, the compound has been used in bromination reactions where the bromine atom enters specific positions during the reaction, contributing to the understanding of the tautomerism of hydroxypyridines (Kolder & Hertog, 2010). It's also involved in the study of the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine, showcasing a particular behavior where the bromine atom is reintroduced at specific positions after chlorination (Hertog & Schogt, 2010).
Structural and Crystallography Studies
The structure and bonding characteristics of compounds derived from this compound have been a subject of research, leading to insights into molecular configurations, bonding angles, and intermolecular interactions. Studies like those conducted by Mingjian Cai demonstrate the molecular configuration and crystal packing influenced by halogen-halogen contacts, providing valuable information for the field of crystallography and molecular design (Cai, 2011).
Synthesis of Novel Compounds
Derivatives of this compound have been synthesized for various purposes, including the exploration of their optical properties. For example, compounds like 2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles were synthesized to study their fluorescence in solution and solid state, contributing to fields like materials science and photophysics (Bardasov et al., 2020).
Catalysis and Reaction Mechanisms
Studies have also focused on understanding the role of this compound derivatives in catalysis and reaction mechanisms. For instance, the compound has been involved in amination reactions under specific catalysis, shedding light on reaction pathways and the influence of substituents on reaction outcomes (Lang et al., 2001).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H315, H318, H332, H335 which indicate that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
5-bromo-4-N-ethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVUJEJUOUSPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647971 | |
| Record name | 5-Bromo-N~4~-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
607371-03-9 | |
| Record name | 5-Bromo-N4-ethyl-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607371-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N~4~-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N4-ethylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)

![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)
![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)






